2-Methyl-2-(4,4,4-trifluorobutyl)pyrrolidine hydrochloride
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Overview
Description
2-Methyl-2-(4,4,4-trifluorobutyl)pyrrolidine hydrochloride is a fluorinated pyrrolidine derivative with the molecular formula C9H16F3N·HCl and a molecular weight of 231.69 g/mol . This compound is notable for its unique structure, which includes a trifluorobutyl group attached to a pyrrolidine ring, making it a valuable compound in various research and industrial applications.
Preparation Methods
The synthesis of 2-Methyl-2-(4,4,4-trifluorobutyl)pyrrolidine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methylpyrrolidine and 4,4,4-trifluorobutyl bromide.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Purification: The resulting product is purified through recrystallization or chromatography to obtain the desired compound with high purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency.
Chemical Reactions Analysis
2-Methyl-2-(4,4,4-trifluorobutyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Methyl-2-(4,4,4-trifluorobutyl)pyrrolidine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is employed in the study of biological systems, particularly in the investigation of enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2-Methyl-2-(4,4,4-trifluorobutyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluorobutyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in studying membrane-associated processes and drug delivery systems .
Comparison with Similar Compounds
2-Methyl-2-(4,4,4-trifluorobutyl)pyrrolidine hydrochloride can be compared with other similar compounds, such as:
2-Methylpyrrolidine: Lacks the trifluorobutyl group, resulting in different chemical and biological properties.
4,4,4-Trifluorobutylamine: Contains the trifluorobutyl group but lacks the pyrrolidine ring, leading to distinct reactivity and applications.
2-Methyl-2-(4,4,4-trifluorobutyl)pyrrolidine: The non-hydrochloride form of the compound, which may exhibit different solubility and stability characteristics.
The uniqueness of this compound lies in its combined structural features, which confer specific chemical reactivity and biological activity, making it a versatile compound in various fields of research and industry.
Properties
IUPAC Name |
2-methyl-2-(4,4,4-trifluorobutyl)pyrrolidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16F3N.ClH/c1-8(5-3-7-13-8)4-2-6-9(10,11)12;/h13H,2-7H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEZSNNHERVGACY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1)CCCC(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClF3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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